molecular formula C25H38Cl2O5 B14295291 Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate CAS No. 121490-87-7

Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate

Cat. No.: B14295291
CAS No.: 121490-87-7
M. Wt: 489.5 g/mol
InChI Key: KCJVRRGEUMDXES-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring ethyl, dichloro, and pentadecyloxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl ester is then reacted with pentadecyloxycarbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoic acid.

    Reduction: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dichloro-4-hydroxybenzoate: A simpler derivative lacking the pentadecyloxycarbonyl group.

    Ethyl 3,5-dichloro-4-methoxybenzoate: Contains a methoxy group instead of the pentadecyloxycarbonyl group.

    Ethyl 3,5-dichloro-4-{[(hexadecyloxy)carbonyl]oxy}benzoate: Similar structure but with a hexadecyloxycarbonyl group.

Uniqueness

Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is unique due to the presence of the long-chain pentadecyloxycarbonyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.

Properties

CAS No.

121490-87-7

Molecular Formula

C25H38Cl2O5

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 3,5-dichloro-4-pentadecoxycarbonyloxybenzoate

InChI

InChI=1S/C25H38Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31-25(29)32-23-21(26)18-20(19-22(23)27)24(28)30-4-2/h18-19H,3-17H2,1-2H3

InChI Key

KCJVRRGEUMDXES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl

Origin of Product

United States

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